N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a dimethyl group and a phenylacetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by an indole ring with dimethyl substitution and a phenylacetamide moiety. The synthesis typically involves:
- Formation of the Indole Ring : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Dimethyl Substitution : The indole is methylated at the 1 and 2 positions using methyl iodide.
- Attachment of Phenylacetamide : This is achieved by reacting the dimethyl-substituted indole with phenylacetyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptor proteins and enzymes. It may modulate various biochemical pathways, leading to diverse physiological effects.
Key Targets:
- RCAR/PYR/PYL Receptors : The compound shows affinity for these receptor proteins, influencing metabolic and signaling pathways that could be pivotal in therapeutic contexts.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
N-(dimethylindole) | A549 (lung cancer) | 10 | Significant inhibition |
N-(dimethylindole) | HSAEC1-KT (normal) | 50 | Moderate cytotoxicity |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it has inhibitory effects on multidrug-resistant strains of Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Activity Study : In a study comparing various derivatives of indole compounds, this compound was shown to significantly reduce cell viability in A549 cells compared to untreated controls. This suggests potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a notable reduction in bacterial growth rates when treated with this compound, highlighting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYLBCVWNFKYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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